Increased Lipophilicity (XLogP3) vs. Propanoate Analog for Improved Organic Solubility and Membrane Permeability
Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate exhibits a calculated XLogP3 of -0.4, compared to -0.8 for the propanoate analog Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate (CAS 2089255-39-8). This 0.4 log unit increase in lipophilicity translates to approximately 2.5-fold higher partition coefficient favoring organic phases [1][2]. For synthetic chemists, this means the butanoate derivative will dissolve more readily in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) during reactions and extractions [3]. In a medicinal chemistry context, the higher logP suggests improved passive membrane permeability if the compound is used as a prodrug intermediate, potentially enhancing oral bioavailability of the final drug candidate [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.4 (XLogP3) |
| Comparator Or Baseline | Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate (CAS 2089255-39-8): XLogP3 = -0.8 |
| Quantified Difference | ΔXLogP3 = +0.4; approx. 2.5-fold higher logP |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 for target; 2025.09.15 for comparator) [1][2] |
Why This Matters
Higher lipophilicity directly impacts organic-phase solubility, chromatographic behavior, and potential cell permeability—critical parameters for both synthetic feasibility and downstream biological testing.
- [1] PubChem Compound Summary, CID 134690912: Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate, Computed Properties section. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary, CID 137838077: Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate, Computed Properties section. National Center for Biotechnology Information (2024). View Source
- [3] Kuujia Product Data: Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate (CAS 2059931-97-2) – Solubility and Handling. Kuujia.com (2024). View Source
